

Preliminary Efficacy of BW 348U87: A Technical Overview

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Compound of Interest

Compound Name: BW 348U87

Cat. No.: B238270

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Introduction: **BW 348U87**, chemically known as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is an investigational compound identified as a potent inhibitor of ribonucleotide reductase.[1] Developed by Burroughs Wellcome, this small molecule was primarily evaluated for its synergistic antiviral activity when used in combination with acyclovir against herpes simplex virus (HSV), particularly acyclovir-resistant strains.[1][2] Further research has also explored its potential as a therapeutic agent for Chagas disease. This document provides a technical summary of the preliminary efficacy studies of **BW 348U87**, detailing available quantitative data, experimental methodologies, and the underlying mechanism of action.

Efficacy Data

The preclinical and clinical evaluation of **BW 348U87** has spanned both antiviral and antiparasitic applications. The following tables summarize the key quantitative findings from these preliminary studies.

In Vitro Anti-parasitic Activity

A high-throughput screening of the ReFRAME library, a collection of compounds with known clinical safety, identified **BW 348U87** as a potent inhibitor of *Trypanosoma cruzi*, the causative agent of Chagas disease.[3][4]

Compound	Target Organism	EC50 (nM)	CC50 (nM)	Selectivity Index (SI)
BW 348U87	Trypanosoma cruzi (CA-I/72 strain)	0.63 ± 0.45	815 ± 215	1294

EC50: Half maximal effective concentration.
CC50: Half maximal cytotoxic concentration against C2C12 cardiomyocyte host cells. SI = CC50/EC50.[3]

In Vivo Anti-Herpes Simplex Virus (HSV) Activity

BW 348U87 was extensively studied in combination with acyclovir (ACV) for its ability to potentiate the latter's antiviral effect against various HSV strains in murine models.

Animal Model	HSV Strain	Treatment	Observation
Dorsum-infected athymic nude mice	Wild-type HSV-1 & HSV-2	Topical BW 348U87 + ACV	Statistically significant potentiation of ACV's antiviral activity.[1]
Snout-infected hairless mice	Wild-type HSV-1 & HSV-2	Topical BW 348U87 + ACV	Statistically significant potentiation of ACV's antiviral activity.[1]
Dorsum-infected athymic nude mice	ACV-resistant HSV-1 (mutant strains)	Topical BW 348U87 + ACV	Statistically significant potentiation of ACV's antiviral activity.[1]

Clinical Efficacy against Acyclovir-Resistant HSV

An open-label clinical study was conducted to evaluate the efficacy of a topical combination of **BW 348U87** and acyclovir in HIV-infected patients with acyclovir-resistant anogenital HSV infections.

Patient Population	Treatment	Primary Outcome	Results
10 HIV-infected patients with ACV-resistant anogenital HSV	Topical 3% BW 348U87 + 5% Acyclovir	Complete reepithelialization of target lesions	1 out of 10 patients achieved complete reepithelialization.[2]
Therapeutic Effect	Transient improvement was frequently observed, but the therapeutic effect often ceased before complete lesion resolution.[2]		

Experimental Protocols

High-Throughput Screening for Anti-Trypanosoma cruzi Activity

This assay identified the potent in vitro activity of **BW 348U87** against *T. cruzi*.

Cell and Parasite Culture:

- C2C12 mouse myoblasts were used as host cells.
- *T. cruzi* (CA-1/72 strain) were used for infection.

Assay Procedure:

- Compounds from the ReFRAME library were pre-spotted on 1536-well clear-bottom black plates.

- C2C12 cells were seeded into the plates and incubated.
- The cells were then infected with *T. cruzi*.
- After an incubation period to allow for parasite proliferation, the cells were fixed and stained with a DNA-binding dye.
- Automated microscopy and image analysis were used to quantify the number of host cell nuclei and intracellular parasites.
- The half-maximal effective concentration (EC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against the host cells were calculated to determine the selectivity index (SI).

In Vivo Murine Models for HSV Infection

These models were employed to assess the potentiation of acyclovir's antiviral activity by **BW 348U87**.

Animal Models:

- Athymic nude mice.
- Hairless mice.

Infection Procedure:

- The dorsal skin or snout of the mice was scarified.
- A suspension of the respective HSV strain (wild-type or acyclovir-resistant) was applied to the scarified area.

Treatment Protocol:

- Topical formulations of **BW 348U87**, acyclovir, or a combination of both were applied to the infected area.
- Treatment was initiated shortly after infection and continued for a specified duration.

Efficacy Evaluation:

- The development and severity of herpetic lesions were scored daily.
- Viral titers from the infected tissues were determined at the end of the study.
- Statistical analysis was performed to compare the efficacy of the combination therapy to monotherapy.

Clinical Trial for Acyclovir-Resistant HSV in HIV-Infected Patients

This study evaluated the clinical utility of topical **BW 348U87** in a patient population with a significant unmet medical need.

Study Design:

- Open-label, non-comparative study.

Inclusion Criteria:

- HIV-infected patients.
- Presence of anogenital mucocutaneous lesions due to HSV.
- Confirmed acyclovir resistance of the HSV isolate.

Treatment Regimen:

- A topical formulation containing 3% **BW 348U87** and 5% acyclovir was applied to the lesions.

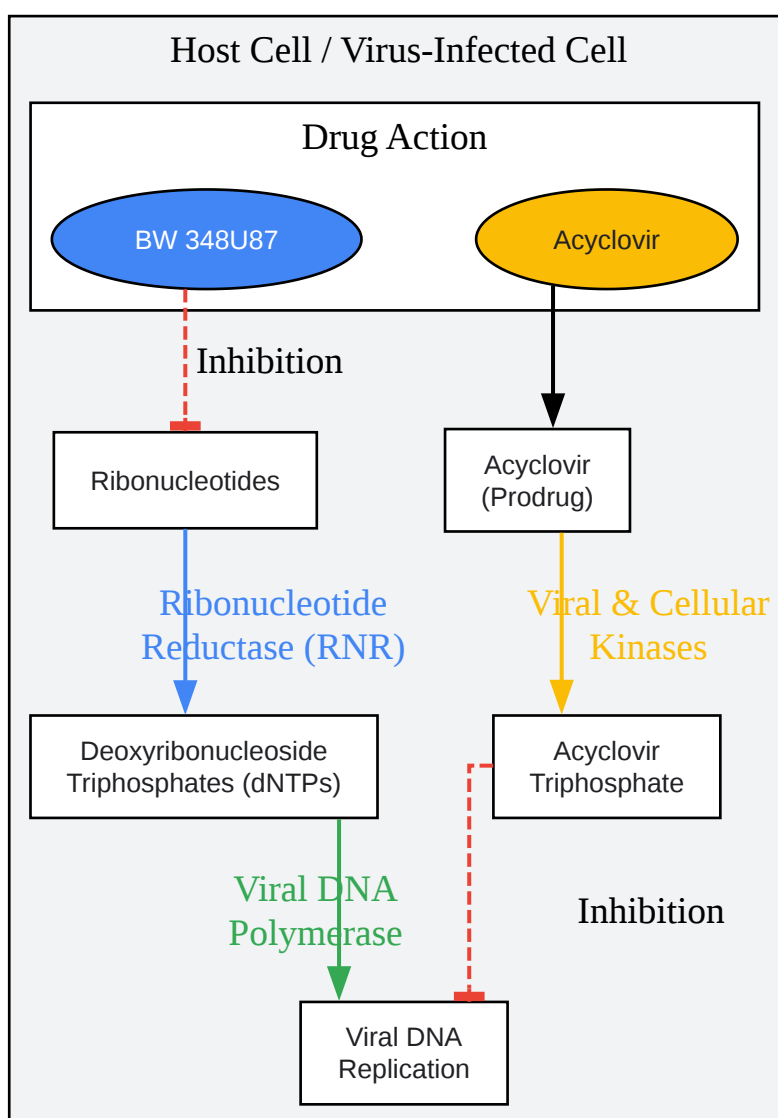
Efficacy Assessment:

- The primary endpoint was the complete reepithelialization of the target lesions.
- The clinical response, including partial healing and changes in lesion size and symptoms, was monitored throughout the study.

Mechanism of Action and Signaling Pathways

BW 348U87 functions as an inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, **BW 348U87** depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).

In the context of HSV infection, acyclovir is a prodrug that is converted to its active triphosphate form by viral and cellular kinases. Acyclovir triphosphate then inhibits the viral DNA polymerase, terminating viral DNA replication. The synergistic effect of **BW 348U87** with acyclovir is believed to arise from the dual blockade of viral DNA synthesis.



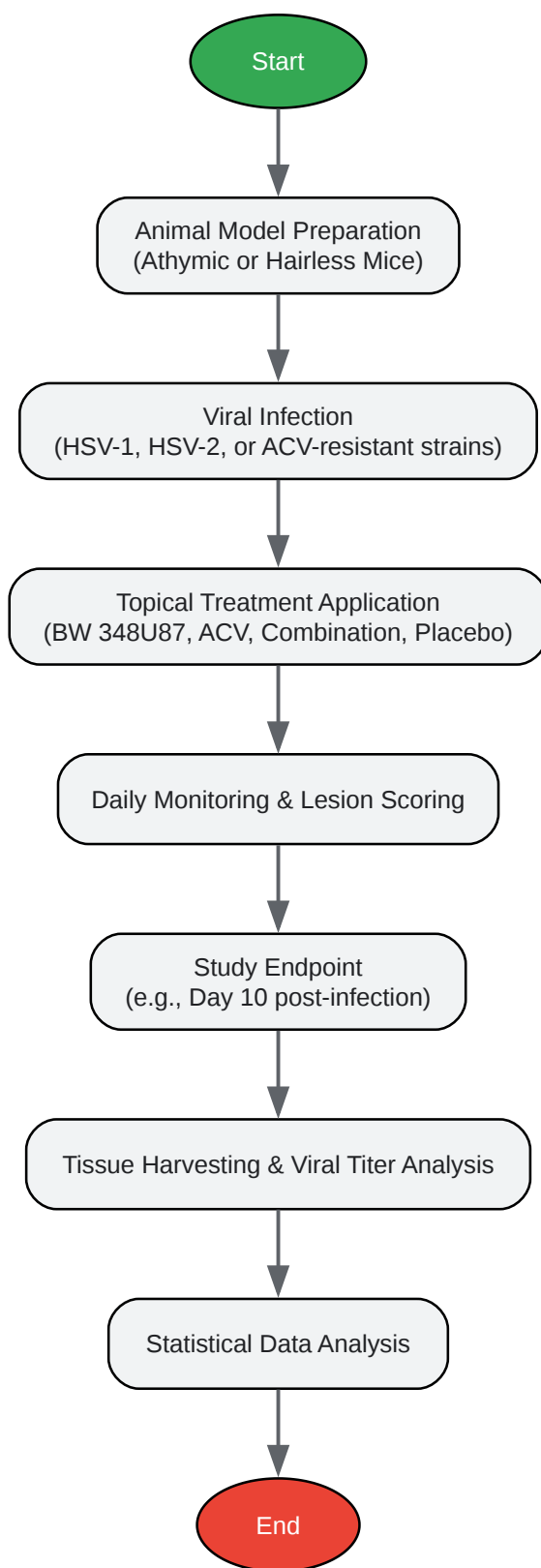
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Caption: Proposed synergistic mechanism of **BW 348U87** and Acyclovir.

The diagram above illustrates the proposed mechanism. **BW 348U87** inhibits ribonucleotide reductase, reducing the availability of dNTPs required for viral DNA synthesis. Concurrently, acyclovir is converted to its active form, which directly inhibits the viral DNA polymerase. This dual-pronged attack on viral replication is thought to underlie the observed synergy.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of **BW 348U87** in combination with acyclovir in murine models is depicted below.



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Caption: In vivo efficacy evaluation workflow for **BW 348U87**.

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